Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate
Description
Properties
CAS No. |
623551-18-8 |
|---|---|
Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 2-[5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
InChI |
InChI=1S/C19H20N4O4S/c1-4-23-17(25)16(28-18(23)15(10-20)19(26)27-5-2)11-21-13-6-8-14(9-7-13)22-12(3)24/h6-9,11,21H,4-5H2,1-3H3,(H,22,24) |
InChI Key |
RYAIHMVWLHVQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CNC2=CC=C(C=C2)NC(=O)C)SC1=C(C#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway Overview
The synthesis can be broken down into several key steps:
Formation of Thiazolidinone Ring :
- The initial step often involves the reaction of an appropriate thiazolidine precursor with an acetamidoaniline derivative to form the thiazolidinone structure.
-
- A Knoevenagel condensation reaction is performed using ethyl cyanoacetate and an aldehyde (derived from the acetamidoaniline) under basic conditions, leading to the formation of the desired cyanoacetic ester.
Cyclization and Functionalization :
- Further cyclization reactions may occur to introduce the thiazolidine moiety, followed by functionalization to yield the final product.
Detailed Reaction Mechanisms
The following table summarizes the main reactions involved in the synthesis of this compound:
| Step | Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|---|
| 1 | Nucleophilic Addition | Acetamidoaniline + Thiazolidine Derivative | Thiazolidinone Intermediate | Acidic/Basic Catalysis |
| 2 | Knoevenagel Condensation | Ethyl Cyanoacetate + Aldehyde | Cyanoacetic Ester | Basic Medium |
| 3 | Cyclization/Functionalization | Cyanoacetic Ester + Thiazolidinone Intermediate | Ethyl {5-[...]} | Heat/Acid/Base |
Research Findings on Reaction Conditions
Research indicates that optimizing reaction conditions is crucial for maximizing yield and purity:
Temperature : Higher temperatures can accelerate reactions but may lead to unwanted side products.
Catalysts : The use of specific catalysts (e.g., piperidine or sodium ethoxide) can significantly enhance reaction rates during the Knoevenagel condensation.
Chemical Reactions Analysis
Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more reduced forms, often involving reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.
Condensation: The active hydrogen on the cyano group allows it to participate in condensation reactions, forming various heterocyclic compounds.
Scientific Research Applications
Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below compares the target compound with structurally related thiazolidinone derivatives from the literature:
Key Observations:
Substituent Impact on Yield: The benzyloxy-methoxy-substituted compound (73% yield) demonstrates higher efficiency in synthesis compared to the phenylethoxy analog (24% yield), likely due to enhanced reactivity of the aldehyde precursor or stabilization of intermediates. The target compound’s yield cannot be inferred directly but may depend on the reactivity of the 4-acetamidoanilino group.
Melting Points and Solubility: Bulky substituents (e.g., benzyloxy) correlate with higher melting points (277–280°C) due to increased molecular weight and crystalline packing efficiency . The cyanoacetate group in the target compound and ’s derivative may reduce melting points compared to thioxo analogs, but experimental data is needed for confirmation.
Functional Group Effects: Thioxo groups (C=S) in ’s compounds contrast with the oxo (C=O) and cyano (C≡N) groups in the target and ’s compound. The 4-acetamidoanilino group in the target compound introduces hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to methoxy or benzyloxy substituents.
Analytical Characterization
- Spectroscopy : All compounds in were confirmed via $^1$H and $^13$C NMR, highlighting the importance of these techniques for verifying conjugated systems and substituent positions .
- Elemental Analysis : Close alignment between calculated and found values (e.g., C 60.13 vs. 60.26 in ) validates synthetic purity .
Biological Activity
Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes the reaction of ethyl cyanoacetate with various amines and thiazolidinone derivatives. The general synthetic pathway can be summarized as follows:
- Formation of Thiazolidinone Derivative : Ethyl cyanoacetate reacts with 4-acetamidoaniline under acidic conditions to form the thiazolidinone core.
- Cyclization : The intermediate undergoes cyclization to form the thiazolidine ring.
- Final Modifications : Further modifications may include methylation or acylation to achieve the final compound.
The yield and purity of the final product are typically assessed using techniques such as NMR and mass spectrometry.
2.1 Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
2.2 Anticancer Properties
Research has indicated that this compound possesses anticancer properties, particularly against certain types of cancer cells such as breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
2.3 Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers, making it a candidate for treating inflammatory diseases.
2.4 Other Biological Activities
Additional studies have reported other biological activities including:
- Antiviral Activity : In vitro studies have shown efficacy against certain viral strains.
- Anticonvulsant Activity : Preliminary data suggest potential anticonvulsant properties, warranting further investigation.
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Activity Impact |
|---|---|
| Cyano group | Enhances antimicrobial activity |
| Thiazolidine ring | Essential for anticancer properties |
| Acetamido group | Contributes to anti-inflammatory effects |
Modifications to these functional groups can lead to variations in potency and selectivity against different biological targets.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of thiazolidine compounds demonstrated that those with the cyano substituent exhibited enhanced antimicrobial activity compared to their non-cyano counterparts. The study utilized standard disk diffusion methods to evaluate efficacy against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Mechanism
In vitro studies using breast cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
